molecular formula C7H6BNO2S B13659691 Benzo[d]isothiazol-6-ylboronic acid

Benzo[d]isothiazol-6-ylboronic acid

Cat. No.: B13659691
M. Wt: 179.01 g/mol
InChI Key: OZRNACHSKKLWAG-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-6-ylboronic acid is a boronic acid derivative with the molecular formula C7H6BNO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]isothiazol-6-ylboronic acid typically involves the borylation of benzo[d]isothiazole derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzo[d]isothiazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions usually include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzo[d]isothiazol-6-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzo[d]isothiazole derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • Benzo[d]thiazol-6-ylboronic acid
  • Benzo[b]thiophene-2-boronic acid
  • 2-Thiazolylboronic acid

Comparison: Benzo[d]isothiazol-6-ylboronic acid is unique due to its isothiazole ring structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and biological studies .

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

1,2-benzothiazol-6-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-5-4-9-12-7(5)3-6/h1-4,10-11H

InChI Key

OZRNACHSKKLWAG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=NS2)(O)O

Origin of Product

United States

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